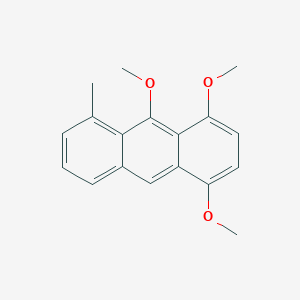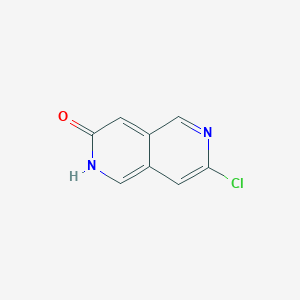
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O')ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium is a coordination compound featuring ruthenium as the central metal atom
Preparation Methods
The synthesis of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium typically involves the reaction of ruthenium chloride with 2-hydroxy-2,4,6-cycloheptatrien-1-one under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions are common, where the 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands can be replaced by other ligands under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is used in industrial processes that require efficient catalysts for chemical transformations.
Mechanism of Action
The mechanism by which Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium exerts its effects involves coordination chemistry principles. The ruthenium center can undergo redox reactions, facilitating electron transfer processes. The 2-hydroxy-2,4,6-cycloheptatrien-1-one ligands play a crucial role in stabilizing the ruthenium center and modulating its reactivity. Molecular targets and pathways involved include interactions with various substrates in catalytic processes and potential interactions with biological molecules in medicinal applications.
Comparison with Similar Compounds
Similar compounds to Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium include:
Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): This compound features iron as the central metal atom and shares similar ligand coordination.
Tris(2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-onato-O,O’)iron(III): Another iron-based compound with a slightly different ligand structure.
The uniqueness of Tris(2-hydroxy-2,4,6-cycloheptatrien-1-onato-O,O’)ruthenium lies in the specific properties imparted by the ruthenium center, which can exhibit different reactivity and stability compared to its iron counterparts.
Properties
Molecular Formula |
C21H15O6Ru |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
7-oxocyclohepta-1,3,5-trien-1-olate;ruthenium(3+) |
InChI |
InChI=1S/3C7H6O2.Ru/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3 |
InChI Key |
TYYXEUPKHHTDOT-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)








![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
